Superior Early Analgesic Efficacy of Intravenous Ketorolac Versus Intravenous Ibuprofen in Obese Patients Undergoing Bariatric Surgery
In a randomized controlled trial comparing intravenous ketorolac versus intravenous ibuprofen for perioperative pain control in 106 patients with obesity undergoing bariatric surgery, ketorolac demonstrated significantly superior early postoperative analgesia. At 30 minutes post-surgery, the median visual analog scale (VAS) score was 3 (IQR: 3–6) in the ketorolac group compared to 7 (IQR: 4–8) in the ibuprofen group (P < 0.001) [1]. This superior analgesic effect persisted for up to 6 hours post-surgery in both static and dynamic pain assessments.
| Evidence Dimension | Postoperative Pain Intensity (VAS Score) |
|---|---|
| Target Compound Data | Median VAS = 3 (IQR: 3–6) at 30 minutes post-surgery |
| Comparator Or Baseline | Ibuprofen: Median VAS = 7 (IQR: 4–8) at 30 minutes post-surgery |
| Quantified Difference | Δ VAS = −4 points (P < 0.001) |
| Conditions | Randomized controlled trial; 106 patients with obesity undergoing bariatric surgery; VAS assessed at 30 minutes postoperatively |
Why This Matters
This head-to-head trial demonstrates that ketorolac provides a clinically meaningful advantage in early postoperative pain control over ibuprofen in the bariatric surgery population, which may influence formulary selection for perioperative analgesia protocols.
- [1] Amin S, et al. Intravenous Ibuprofen Versus Ketorolac for Perioperative Pain Control in Patients with Morbid Obesity Undergoing Bariatric Surgery: A Randomized Controlled Trial. Obes Surg. 2025. View Source
